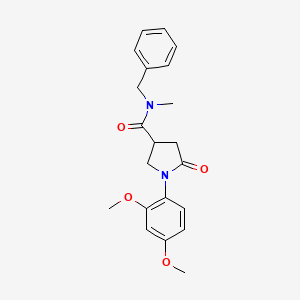![molecular formula C20H26N2O2S B4857515 1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-phenylethyl)piperazine](/img/structure/B4857515.png)
1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-phenylethyl)piperazine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related piperazine derivatives involves a series of chemical reactions that aim to introduce specific functional groups, like sulfonyl and alkyl groups, onto the piperazine backbone. For example, Borrmann et al. (2009) describe the development and characterization of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines as adenosine A2B receptor antagonists, highlighting a sophisticated synthesis strategy that could be related to the structural framework of the compound (Borrmann et al., 2009).
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including the sulfonyl and phenylethyl groups, is crucial for their biological activity and physical properties. Coupar et al. (1996) investigated the crystal structure of a piperazine compound, providing insights into the arrangement and interactions that may be relevant for understanding the structural characteristics of "1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-phenylethyl)piperazine" (Coupar et al., 1996).
Chemical Reactions and Properties
The chemical reactivity of "this compound" involves its interactions with other molecules and its behavior in chemical reactions. Khan et al. (2019) described the synthesis and characterization of benzyl and sulfonyl derivatives of piperazine compounds, which may share similar reactivity patterns due to the presence of sulfonyl groups (Khan et al., 2019).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Naveen et al. (2015) conducted studies on the crystal and molecular structure of a related piperazine derivative, which can provide insights into the physical characteristics of "this compound" (Naveen et al., 2015).
Chemical Properties Analysis
The chemical properties of such compounds include their acidity, basicity, and reactivity towards various chemical reagents. The structure-activity relationship (SAR) of piperazine compounds, as explored by Park et al. (2010), provides a foundation for understanding the chemical behavior of sulfonyl-substituted piperazines (Park et al., 2010).
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonyl-4-(2-phenylethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-17-8-9-20(16-18(17)2)25(23,24)22-14-12-21(13-15-22)11-10-19-6-4-3-5-7-19/h3-9,16H,10-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZIYGFKITJKWKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[(diethylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide](/img/structure/B4857445.png)
![ethyl 4-[(2,3-dimethylphenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B4857451.png)
![5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4857462.png)
![N-[3-(dimethylamino)propyl]-3-fluorobenzamide](/img/structure/B4857466.png)
![4-methoxy-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide](/img/structure/B4857474.png)
![N-(3-hydroxypropyl)-2-[(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4857475.png)

![1,3-dimethyl-8-[4-(4-methylbenzyl)-1-piperazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4857494.png)
![N-(2,4-dichlorophenyl)-2-({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-isobutyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B4857496.png)
![1-({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B4857506.png)

![2,6-bis(5-bromo-2-methylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B4857523.png)

![2,4-dichloro-N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B4857554.png)